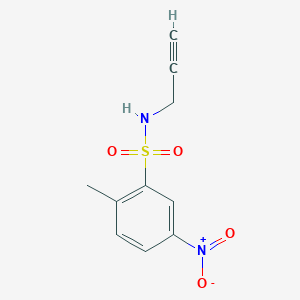
N-(4-bromo-2-fluorophenyl)-2-methylsulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-fluorophenyl)-2-methylsulfanylacetamide, also known as BFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BFA is a potent inhibitor of protein trafficking, which makes it a valuable tool for studying cellular processes.
Mecanismo De Acción
N-(4-bromo-2-fluorophenyl)-2-methylsulfanylacetamide works by binding to a specific protein, ADP-ribosylation factor 1 (ARF1), which is involved in the regulation of protein trafficking. N-(4-bromo-2-fluorophenyl)-2-methylsulfanylacetamide binds to ARF1 and prevents it from interacting with other proteins, leading to the inhibition of protein transport.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-2-methylsulfanylacetamide has been shown to have a range of biochemical and physiological effects, including the disruption of Golgi structure and function, inhibition of protein transport, and induction of apoptosis in certain cell types. N-(4-bromo-2-fluorophenyl)-2-methylsulfanylacetamide has also been shown to have anti-tumor activity in some cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-bromo-2-fluorophenyl)-2-methylsulfanylacetamide in lab experiments is its potency as an inhibitor of protein trafficking. N-(4-bromo-2-fluorophenyl)-2-methylsulfanylacetamide is also relatively easy to synthesize and purify, making it a cost-effective tool for research. However, N-(4-bromo-2-fluorophenyl)-2-methylsulfanylacetamide has some limitations, including its potential toxicity and specificity for ARF1, which may limit its use in certain experimental systems.
Direcciones Futuras
There are several potential future directions for research involving N-(4-bromo-2-fluorophenyl)-2-methylsulfanylacetamide, including the development of more potent and specific inhibitors of protein trafficking, the identification of new cellular targets for N-(4-bromo-2-fluorophenyl)-2-methylsulfanylacetamide, and the investigation of N-(4-bromo-2-fluorophenyl)-2-methylsulfanylacetamide's potential therapeutic applications in cancer and other diseases. Additionally, further research is needed to fully understand the mechanisms underlying N-(4-bromo-2-fluorophenyl)-2-methylsulfanylacetamide's effects on cellular processes and to develop more effective methods for delivering N-(4-bromo-2-fluorophenyl)-2-methylsulfanylacetamide to specific cellular compartments.
Métodos De Síntesis
The synthesis of N-(4-bromo-2-fluorophenyl)-2-methylsulfanylacetamide involves the reaction of 4-bromo-2-fluoroaniline with 2-methylthioacetic acid, followed by a series of purification steps. The resulting compound is a white crystalline solid with a melting point of 141-143°C.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-fluorophenyl)-2-methylsulfanylacetamide has been widely used in scientific research to study various cellular processes, including the Golgi apparatus, endoplasmic reticulum, and lysosomal trafficking. N-(4-bromo-2-fluorophenyl)-2-methylsulfanylacetamide has been shown to inhibit the transport of proteins from the endoplasmic reticulum to the Golgi apparatus, leading to the disruption of the Golgi structure and function.
Propiedades
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-methylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNOS/c1-14-5-9(13)12-8-3-2-6(10)4-7(8)11/h2-4H,5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRJWAADTSZKAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)NC1=C(C=C(C=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromo-2-fluorophenyl)-2-(methylthio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461214.png)
![Methyl 4-[2-(1,3-benzothiazol-2-yl)ethylcarbamoyl]benzoate](/img/structure/B7461230.png)
![N-[3-(cyclopropylmethoxy)propyl]-3-ethyl-4-oxophthalazine-1-carboxamide](/img/structure/B7461231.png)

![Cyclopropyl-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methanone](/img/structure/B7461247.png)
![[3-(Methoxymethyl)-1-benzofuran-2-yl]-piperidin-1-ylmethanone](/img/structure/B7461252.png)


![2-[(3-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461280.png)
![8-Methyl-2-[(4-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461291.png)


